

L-Erythronic Acid: A Comprehensive Technical Guide to its Chemical Properties

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Compound of Interest

Compound Name: *Erythronic acid*

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L-erythronic acid, a naturally occurring sugar acid, is increasingly recognized for its role in endogenous carbohydrate metabolism and its potential as a biomarker in various metabolic diseases.[1][2] This technical guide provides an in-depth overview of the core chemical properties of **L-erythronic acid**, detailed experimental protocols for their determination, and a standardized workflow for its characterization, designed to support research and development activities.

Core Chemical and Physical Properties

L-erythronic acid ((2S,3S)-2,3,4-trihydroxybutanoic acid) is a C4 sugar acid with the molecular formula $C_4H_8O_5$ and a molecular weight of 136.10 g/mol.[3][4] Its structure, featuring multiple hydroxyl groups and a carboxylic acid function, dictates its physicochemical behavior.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **L-erythronic acid**, compiled from various chemical databases. Note that some values are computed predictions and should be confirmed by experimental data where critical.

Property	Value	Source(s)
Identifiers		
CAS Number	13752-84-6	[3][4]
PubChem CID	10149650	[4][5][6]
Molecular Formula	C ₄ H ₈ O ₅	[3][4]
Molecular Weight	136.10 g/mol	[3][4]
IUPAC Name	(2S,3S)-2,3,4-trihydroxybutanoic acid	[4]
Canonical SMILES	C(--INVALID-LINK--O)O">C@@HO)O	[3][4]
Physical Properties		
Melting Point	100 - 102 °C (for Erythronic acid)	[7]
Boiling Point (Predicted)	518.9 °C at 760 mmHg	[3]
Water Solubility	≥ 100 mg/mL (734.75 mM)	[1]
Density (Predicted)	1.65 g/cm ³	[3]
Optical Activity	[α] _D +34±4° (c = 0.1 in 1 M HCl, for L-erythronic acid lithium salt)	[8]
Chemical Properties		
pKa (Strongest Acidic)	3.4 (Predicted)	[9]
XLogP3	-2.1	[3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	3	[3]

Experimental Protocols

This section outlines detailed methodologies for determining the key chemical properties of **L-erythronic acid**. These are generalized protocols and may require optimization based on laboratory conditions and instrumentation.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **L-erythronic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).
- **Heating:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **Preparation of a Saturated Solution:** An excess amount of **L-erythronic acid** is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

- **Equilibration:** The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.
- **Quantification:** The concentration of **L-erythronic acid** in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.
- **Reporting:** The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Methodology:

- **Sample Preparation:** A known concentration of **L-erythronic acid** is dissolved in deionized, carbonate-free water.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a burette.
- **Titration:** The titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve.
- **pKa Calculation:** The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

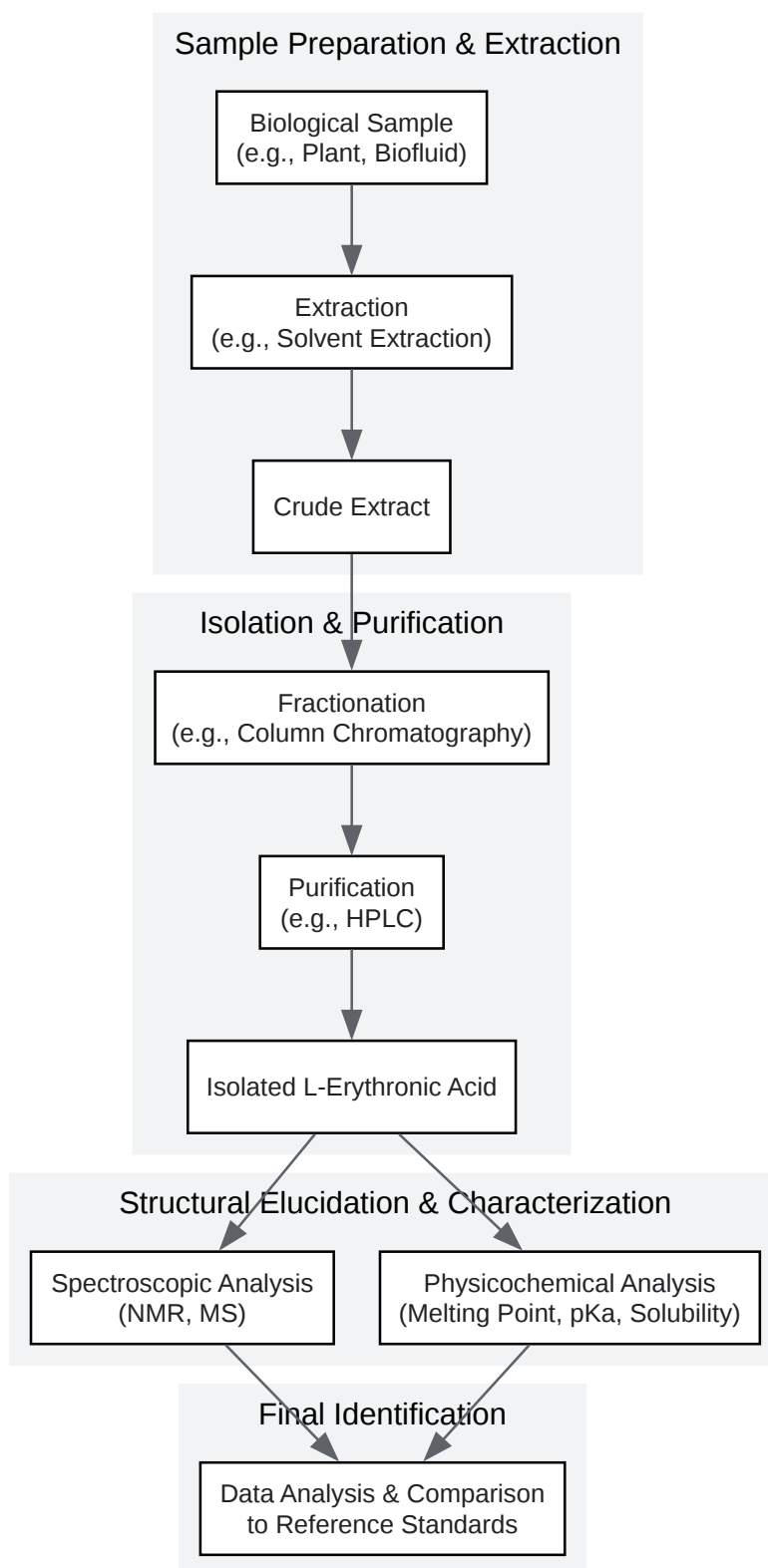
L-Erythronic Acid in Metabolic Context

While a specific signaling pathway directly initiated by **L-erythronic acid** is not well-defined, it is known to be an endogenous metabolite of carbohydrates. It can be formed from the degradation of ascorbic acid or through the oxidation of N-acetyl-D-glucosamine, a component of hyaluronic acid.[9] Its presence and concentration in biological fluids are linked to metabolic conditions such as hyperuricemia and transaldolase deficiency, suggesting its role as a biomarker for metabolic dysregulation and oxidative stress.[1][2]

Visualized Workflows

General Workflow for Natural Product Characterization

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a natural product like **L-erythronic acid** from a biological matrix.

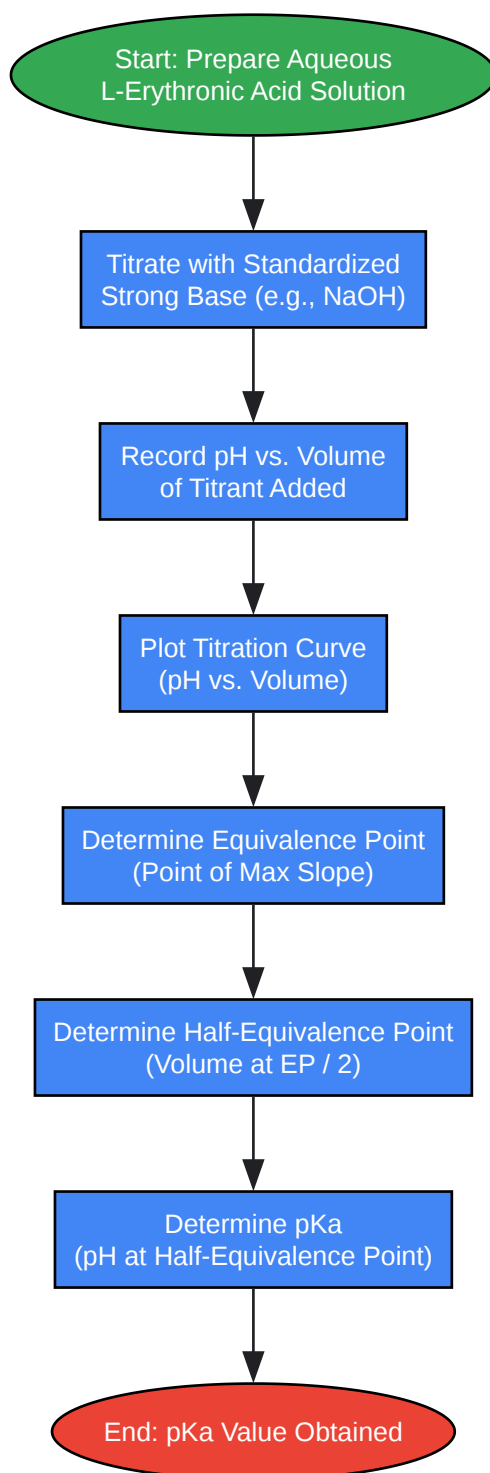


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Caption: Workflow for the characterization of **L-erythronic acid**.

Logical Flow for pKa Determination

The diagram below outlines the logical steps involved in determining the pKa of L-**erythronic acid** using potentiometric titration.



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Caption: Logical workflow for pKa determination.

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